3-Methylisoquinoline-4-carbaldehyde
Description
Significance of Isoquinoline (B145761) Scaffolds in Organic and Medicinal Chemistry
The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. researchgate.netnih.gov This structural motif is not merely an academic curiosity; it is a privileged scaffold found in a vast array of naturally occurring alkaloids and synthetic compounds with profound biological activities. ontosight.airesearchgate.net The inherent rigidity and defined three-dimensional geometry of the isoquinoline nucleus provide an excellent platform for the design of molecules that can interact with high specificity with biological targets. nih.gov
The significance of isoquinoline derivatives is underscored by their diverse pharmacological properties, which include antitumor, antimicrobial, anti-inflammatory, and neuroprotective activities. ontosight.airsc.org The development of efficient synthetic methodologies to access functionalized isoquinolines remains an active and critical area of research, as it opens avenues for the discovery of new therapeutic agents. nih.gov
Rationale for Focused Investigation of 3-Methylisoquinoline-4-carbaldehyde
The specific substitution pattern of this compound, featuring a methyl group at the 3-position and a carbaldehyde (aldehyde) group at the 4-position, imparts a unique chemical personality to the molecule, making it a compelling subject for detailed study. The methyl group can influence the electronic properties and steric environment of the heterocyclic ring, potentially modulating its reactivity and biological interactions.
The aldehyde functionality at the 4-position is of particular importance as it serves as a versatile synthetic handle. Aldehydes are highly reactive and can participate in a wide range of chemical transformations, allowing for the facile introduction of diverse molecular fragments. This capability is crucial for the construction of libraries of novel compounds for biological screening and the development of new materials. The strategic placement of this reactive group on the isoquinoline scaffold makes this compound a valuable building block in the synthesis of more complex molecular architectures.
Historical Context of Isoquinoline-4-carbaldehyde (B1337463) Research
The journey into the world of isoquinolines began in 1885 when Hoogewerf and van Dorp first isolated the parent compound, isoquinoline, from coal tar. researchgate.net This discovery laid the groundwork for over a century of research into the synthesis and properties of isoquinoline and its derivatives. Early synthetic methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, provided fundamental routes to this important class of heterocycles. wikipedia.org
While the initial focus was on the parent isoquinoline and its naturally occurring derivatives, the exploration of specifically functionalized isoquinolines, such as those bearing aldehyde groups, gained momentum as the tools of organic synthesis became more sophisticated. The development of formylation reactions, like the Vilsmeier-Haack reaction, provided a means to introduce aldehyde groups onto aromatic and heterocyclic rings with greater control and efficiency. chemistrysteps.comwikipedia.org Research into isoquinoline-4-carbaldehydes, in particular, has been driven by their potential as intermediates in the synthesis of novel compounds with applications in medicinal chemistry and materials science. nih.gov The study of specifically substituted analogs like this compound represents a continuation of this historical progression, aiming to fine-tune the properties of the isoquinoline scaffold for specific applications.
Data Tables
Due to the limited availability of direct experimental data for this compound in the reviewed literature, the following tables provide inferred spectroscopic data based on the analysis of closely related compounds, such as isoquinoline-4-carbaldehyde and 3-methylisoquinoline (B74773). These values should be considered as estimations.
Table 1: Inferred 1H NMR Spectroscopic Data for this compound
| Proton | Inferred Chemical Shift (ppm) | Inferred Multiplicity |
| Aldehyde-H | ~10.1 | Singlet |
| Aromatic-H | ~7.5 - 8.9 | Multiplets |
| Methyl-H | ~2.7 | Singlet |
Disclaimer: These are inferred values based on data for structurally similar compounds.
Table 2: Inferred Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Inferred Absorption Range (cm-1) |
| C=O (Aldehyde) | ~1700 - 1680 |
| C=N (Isoquinoline) | ~1620 - 1580 |
| C-H (Aromatic) | ~3100 - 3000 |
| C-H (Methyl) | ~2980 - 2870 |
Disclaimer: These are inferred values based on characteristic absorption ranges for the respective functional groups.
Table 3: Inferred Mass Spectrometry Data for this compound
| Ion | Inferred m/z |
| [M]+ | ~171.07 |
| [M-H]+ | ~170.06 |
| [M-CHO]+ | ~142.07 |
Disclaimer: These are inferred values based on the calculated molecular weight and expected fragmentation patterns.
Structure
3D Structure
Properties
Molecular Formula |
C11H9NO |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
3-methylisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-11(7-13)10-5-3-2-4-9(10)6-12-8/h2-7H,1H3 |
InChI Key |
XZUKNDWIZWREQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=N1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylisoquinoline 4 Carbaldehyde and Its Core Derivatives
Established Synthesis Pathways
Established synthetic routes to the 3-methylisoquinoline-4-carbaldehyde framework rely on well-documented reactions, including palladium-catalyzed cross-couplings, direct functionalization of the pre-formed isoquinoline (B145761) ring, and multi-step convergent approaches.
Palladium-catalyzed reactions are a cornerstone of heterocyclic synthesis, providing efficient routes to isoquinoline derivatives. organic-chemistry.org One established approach involves the coupling of an ortho-halo- or ortho-triflyloxy-benzaldehyde derivative with a suitable alkyne, followed by cyclization. For the synthesis of this compound, this could theoretically involve the reaction of a tert-butylimine of an ortho-iodobenzaldehyde with 1-propyne, followed by a copper-catalyzed cyclization step to form the isoquinoline ring. organic-chemistry.org The aldehyde at the C-4 position would typically be introduced in a subsequent step.
Another powerful palladium-catalyzed method is the intramolecular cyclization. For instance, N-propargyl oxazolidines can undergo a palladium-catalyzed reductive cyclization, ring-opening, and aromatization cascade to yield 4-substituted isoquinolines. organic-chemistry.org
Direct functionalization of the isoquinoline core is an atom-economical strategy. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the formylating agent. chemistrysteps.com The reaction proceeds via electrophilic substitution on an activated aromatic ring. ijpcbs.com
For the target molecule, 3-methylisoquinoline (B74773) serves as the substrate. The methyl group at the C-3 position activates the heterocyclic ring, directing the electrophilic formylation to the adjacent C-4 position. The reaction involves the initial formation of an iminium species, which is subsequently hydrolyzed during workup to yield the final aldehyde. organic-chemistry.orgchemistrysteps.com This approach has been successfully applied to the synthesis of various formylated quinolines and other heterocycles. chemijournal.comchemijournal.com
A related strategy for C-4 functionalization involves a dearomatization-rearomatization sequence. For example, isoquinolines can be treated with Boc₂O to form a dearomatized intermediate, which can then undergo electrophilic halogenation at the C-4 position with high selectivity. nih.gov Subsequent acid-promoted rearomatization yields the 4-halo-isoquinoline, a versatile intermediate for further modifications via cross-coupling reactions.
Convergent synthesis allows for the rapid assembly of complex molecules from several components in a single operation. A versatile method developed by Myers and co-workers involves the metalation of o-tolualdehyde tert-butylimines, followed by trapping with a nitrile to construct the isoquinoline core. harvard.edu
To prepare a 3-methylisoquinoline derivative via this route, o-tolualdehyde tert-butylimine is first metalated with a strong base (e.g., n-butyllithium), and the resulting benzylic anion is reacted with acetonitrile (B52724) (CH₃CN). The nitrile provides the nitrogen atom and the C-3 methyl group of the final isoquinoline. Subsequent workup and cyclization yield the 3-methylisoquinoline skeleton. While the original method focuses on generating 3-substituted isoquinolines, it can be adapted. For instance, if the initial trapping of the lithiated intermediate is performed with an electrophile at the C-4 position before cyclization, or if a starting material with a pre-installed C-4 substituent precursor is used, this method can provide access to highly substituted isoquinolines in a single pot. harvard.edu
Another multi-step approach involves the modification of existing isoquinolines. For example, the synthesis of certain isoquinoline-1-carboxaldehydes has been achieved through a sequence involving the oxidation of a methyl group at the corresponding position using selenium dioxide. researchgate.net A similar strategy could be envisioned where a 3,4-dimethylisoquinoline precursor is selectively oxidized at the 4-methyl position to furnish the desired carbaldehyde.
Novel and Emerging Synthetic Strategies
Modern synthetic chemistry has seen the development of novel catalytic systems that offer improved efficiency, regioselectivity, and substrate scope for the construction of heterocyclic frameworks like isoquinoline.
Transition-metal catalysis, particularly with rhodium, has emerged as a powerful tool for C-H activation and annulation reactions. researchgate.net These methods allow for the construction of the isoquinoline ring from simple, readily available precursors with high atom- and step-economy. Rhodium(III)-catalyzed [4+2] annulation of aromatic oximes with alkenes can produce 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. researchgate.net Similarly, rhodium(I) catalysts can promote carbothiolation reactions of alkynes with ortho-ketone-bearing aryl methyl sulfides to build the isoquinoline system. organic-chemistry.org These C-H functionalization strategies often exhibit excellent functional group tolerance and provide access to a wide range of substituted isoquinolines. researchgate.net
Table 1: Overview of Transition-Metal-Catalyzed Isoquinoline Syntheses
| Catalyst Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Rhodium(III) | Aromatic Oximes + Alkenes | 3,4-Dihydroisoquinolines | researchgate.net |
| Rhodium(I) | Aryl Methyl Sulfides + Alkynes | Thio-substituted Isoquinolines | organic-chemistry.org |
A highly regioselective and divergent strategy for synthesizing isoquinolines involves the formal [4+2] annulation of ketoxime acetates and ynals. By selecting the appropriate catalyst system, the same starting materials can be directed to form either pyrroles or isoquinolines. For isoquinoline synthesis, a co-catalytic system, often involving Rhodium and Copper, is employed.
This reaction proceeds under mild conditions with excellent regioselectivity, broad substrate scope, and high atom economy. The synthesis of this compound would involve the reaction between an acetophenone-derived ketoxime acetate (B1210297) and a propiolaldehyde derivative. The ketoxime acetate serves as the C2N1 synthon, providing what will become C1, N2, and the C3-methyl group of the isoquinoline. The ynal acts as the C2 partner, forming the C4 and the attached carbaldehyde group. The reaction is advantageous as it uses readily available starting materials and often proceeds without the need for external ligands or additives.
Table 2: Components for Regioselective Synthesis of this compound
| Precursor | Role in Final Product | Specific Example |
|---|---|---|
| Ketoxime Acetate | Provides C1, N2, and C3-Methyl group | Acetophenone oxime acetate |
Chemo- and Regioselective Functionalization Techniques
The introduction of a formyl group at the C4 position of the 3-methylisoquinoline skeleton is a critical step that can be achieved through regioselective electrophilic substitution. The Vilsmeier-Haack reaction stands out as a principal method for this transformation. wikipedia.orgijpcbs.com This reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3) to generate an electrophilic chloroiminium species, known as the Vilsmeier reagent. wikipedia.orgcambridge.orgchemistrysteps.com
The isoquinoline nucleus, being an electron-rich aromatic system, is susceptible to electrophilic attack. The Vilsmeier reagent typically attacks the most electron-rich positions. For isoquinoline and its derivatives, formylation often occurs at the C5 or C4 positions. In the case of 3-methylisoquinoline, the electronic properties of the ring direct the formylation to the C4 position. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the desired aldehyde. wikipedia.org The Vilsmeier-Haack reaction is valued for its use of mild and economical reagents for the formylation of reactive aromatic and heteroaromatic substrates. ijpcbs.com
Synthesis of Specifically Substituted this compound Derivatives
The synthesis of specifically substituted derivatives of this compound, particularly at the 1-position, often necessitates a strategic approach that begins with the appropriate functionalization of the isoquinoline core.
A common and effective strategy for the synthesis of 1-substituted-3-methylisoquinoline-4-carbaldehydes involves the initial preparation of a 1-halo-3-methylisoquinoline-4-carbaldehyde intermediate. This halogenated compound then serves as a versatile precursor for the introduction of various substituents through cross-coupling reactions.
The introduction of a halogen, such as chlorine or bromine, at the C1 position can be accomplished through several methods. One potential route involves the N-oxidation of the isoquinoline ring, followed by treatment with a halogenating agent like POCl3 or PBr3. This sequence facilitates nucleophilic substitution at the C1 position.
Once the 1-halo derivative is obtained, a range of substituents can be introduced using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful technique for forming carbon-carbon bonds by reacting the 1-halo-isoquinoline with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method is widely used for synthesizing polyolefins, styrenes, and substituted biphenyls. wikipedia.org
The following table illustrates the potential scope of the Suzuki-Miyaura coupling for the synthesis of 1-substituted-3-methylisoquinoline-4-carbaldehydes.
| Entry | Halogen at C1 | Boronic Acid/Ester | Catalyst | Base | Product |
| 1 | Cl | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 3-Methyl-1-phenylisoquinoline-4-carbaldehyde |
| 2 | Br | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 1-(4-Methoxyphenyl)-3-methylisoquinoline-4-carbaldehyde |
| 3 | Cl | Thiophene-2-boronic acid | Pd(OAc)2/SPhos | K3PO4 | 3-Methyl-1-(thiophen-2-yl)isoquinoline-4-carbaldehyde |
| 4 | Br | Cyclopropylboronic acid | Pd(PCy3)2Cl2 | K3PO4 | 1-Cyclopropyl-3-methylisoquinoline-4-carbaldehyde |
This table is illustrative and based on the general principles of the Suzuki-Miyaura coupling reaction.
The introduction of a wide array of aryl and alkyl substituents at the isoquinoline core, primarily at the C1 position, is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to the stability, ease of preparation, and low toxicity of the boronic acid reagents. organic-chemistry.org
The versatility of the Suzuki-Miyaura coupling allows for the introduction of a vast range of functionalized aryl and heteroaryl groups. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be tailored to accommodate various substrates. wikipedia.orgorganic-chemistry.org This enables the synthesis of a diverse library of 1-substituted-3-methylisoquinoline-4-carbaldehyde derivatives with varying electronic and steric properties.
The following table provides examples of diverse substituents that can be introduced at the C1 position of a 1-halo-3-methylisoquinoline-4-carbaldehyde precursor.
| Entry | Halogen at C1 | Boronic Acid/Ester | Catalyst | Base | Product |
| 1 | Cl | 2-Naphthylboronic acid | Pd(PPh3)4 | Na2CO3 | 3-Methyl-1-(naphthalen-2-yl)isoquinoline-4-carbaldehyde |
| 2 | Br | 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | 3-Methyl-1-(4-(trifluoromethyl)phenyl)isoquinoline-4-carbaldehyde |
| 3 | Cl | Pyridine-3-boronic acid | Pd(OAc)2/XPhos | K3PO4 | 3-Methyl-1-(pyridin-3-yl)isoquinoline-4-carbaldehyde |
| 4 | Br | Methylboronic acid | Pd(PCy3)2Cl2 | CsF | 1,3-Dimethylisoquinoline-4-carbaldehyde |
This table is illustrative and based on the general principles of the Suzuki-Miyaura coupling reaction.
Reactivity and Transformative Chemistry of 3 Methylisoquinoline 4 Carbaldehyde
Chemical Reactivity of the Aldehyde Functional Group
The aldehyde moiety (-CHO) is a cornerstone of synthetic chemistry due to the electrophilicity of its carbonyl carbon, making it a prime target for nucleophilic attack. This reactivity allows for the introduction of diverse molecular fragments and the construction of more complex molecular architectures.
Nucleophilic addition is the most fundamental reaction of aldehydes. openstax.org It involves the attack of a nucleophile on the electron-deficient carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. openstax.orgwikipedia.orgmasterorganicchemistry.com Subsequent protonation of this intermediate yields an alcohol. openstax.org
The general mechanism proceeds as follows:
Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon. The geometry of this approach is specific, with the nucleophile nearing the carbon at an angle of approximately 107° relative to the carbonyl plane, a trajectory known as the Bürgi-Dunitz trajectory. fiveable.me
Intermediate Formation: This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate with a negative charge on the oxygen atom. masterorganicchemistry.comfiveable.me
Protonation: The negatively charged oxygen (alkoxide) is then protonated, typically by the addition of a weak acid or water during workup, to give the final alcohol product. openstax.org
Common nucleophilic addition reactions applicable to 3-Methylisoquinoline-4-carbaldehyde include hydration (addition of water to form a geminal diol) and cyanohydrin formation (addition of a cyanide ion). wikipedia.orgfiveable.me
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Type | Nucleophile | Intermediate | Final Product |
|---|---|---|---|
| Hydration | Water (H₂O) | Tetrahedral alkoxide | Geminal diol (hydrate) |
| Cyanohydrin Formation | Cyanide ion (CN⁻) | Tetrahedral alkoxide | Cyanohydrin |
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. nih.gov The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a hemiaminal intermediate. mdpi.com This intermediate is typically unstable and subsequently eliminates a molecule of water to form the C=N double bond of the imine.
This type of reaction is highly versatile and can be performed with a variety of amine-containing compounds. For instance, reaction with hydroxylamine yields an oxime, while reaction with hydrazine or its derivatives produces hydrazones. nih.govmdpi.com These reactions are often catalyzed by a small amount of acid. nih.gov
Table 2: Condensation Reaction Products
| Reactant | Product Type | General Structure of Product |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | R-N=CH-Isoquinoline |
| Hydroxylamine (NH₂OH) | Oxime | HO-N=CH-Isoquinoline |
| Hydrazine (NH₂NH₂) | Hydrazone | H₂N-N=CH-Isoquinoline |
The aldehyde group can be readily reduced to a primary alcohol. A common and effective reagent for this transformation is sodium borohydride (NaBH₄). nih.gov The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. For example, various triarylquinoline-3-carbaldehyde derivatives have been successfully reduced to their corresponding quinoline-3-methanol derivatives using sodium borohydride in refluxing ethanol. nih.gov
Reaction Scheme: Reduction to Primary Alcohol
Reactant: this compound
Reagent: Sodium Borohydride (NaBH₄)
Product: (3-Methylisoquinolin-4-yl)methanol
For a more complete reduction of the aldehyde group to a methyl group (-CH₃), harsher conditions are required. Classic methods for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures) and the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).
The aldehyde functional group is susceptible to oxidation, yielding the corresponding carboxylic acid. This is a common transformation in organic synthesis. chemguide.co.uklibretexts.org A variety of oxidizing agents can be employed for this purpose.
A standard laboratory method involves using potassium dichromate(VI) (K₂Cr₂O₇) in an acidic solution, typically dilute sulfuric acid. chemguide.co.uklibretexts.org During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.uk Other reagents like Oxone, sodium perborate, and N-hydroxyphthalimide (NHPI) with oxygen can also be used for the oxidation of aldehydes to carboxylic acids under various conditions. organic-chemistry.org
Reaction Scheme: Oxidation to Carboxylic Acid
Reactant: this compound
Reagents: Potassium Dichromate(VI) (K₂Cr₂O₇) / Dilute Sulfuric Acid (H₂SO₄)
Product: 3-Methylisoquinoline-4-carboxylic acid
Reactivity of the Isoquinoline (B145761) Ring System
The isoquinoline ring is an aromatic heterocyclic system that can undergo reactions typical of aromatic compounds, most notably electrophilic aromatic substitution.
Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, usually hydrogen, on an aromatic ring with an electrophile. wikipedia.org The reaction mechanism proceeds in two main steps:
Attack on the Electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.comhu.edu.jo This step is typically the rate-determining step as it disrupts the ring's aromaticity. masterorganicchemistry.com
Re-aromatization: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromatic system. wikipedia.orgmasterorganicchemistry.com
The position of substitution on the isoquinoline ring is influenced by the directing effects of the existing substituents (the methyl and carbaldehyde groups) and the inherent reactivity of the heterocyclic ring. The aldehyde group is an electron-withdrawing group and acts as a deactivating, meta-directing substituent. Conversely, the methyl group is an electron-donating group and is considered an activating, ortho, para-directing substituent. The nitrogen atom in the isoquinoline ring also deactivates the ring towards electrophilic attack, particularly the pyridine-like portion.
Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acids) and sulfonation (using fuming sulfuric acid). wikipedia.org For instance, the nitration of isoquinoline derivatives has been shown to occur, leading to the introduction of a nitro (-NO₂) group onto the ring. researchgate.net Similarly, sulfonation has been used to introduce a sulfonic acid (-SO₃H) group. researchgate.net The precise location of substitution on this compound would depend on the specific reaction conditions and the complex interplay of these electronic effects.
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Typical Reagents | Electrophile | Substituent Added |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | Nitronium ion (NO₂⁺) | -NO₂ |
| Sulfonation | SO₃ / H₂SO₄ (fuming H₂SO₄) | Sulfur trioxide (SO₃) | -SO₃H |
| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | Br⁺ or Cl⁺ | -Br or -Cl |
| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Carbocation (R⁺) | -R (Alkyl group) |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Acylium ion (RCO⁺) | -COR (Acyl group) |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This process is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. themasterchemistry.commasterorganicchemistry.com
In the context of this compound, the carbaldehyde group at the C4 position acts as a potent electron-withdrawing group. This effect deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the aldehyde. Should a suitable leaving group (such as a halide) be present on the isoquinoline ring, for instance at the C1 position, the molecule would be highly susceptible to displacement by a variety of nucleophiles.
The general mechanism involves two main steps:
Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate. uomustansiriyah.edu.iq The negative charge is delocalized onto the electron-withdrawing carbaldehyde group.
Loss of the leaving group: The aromaticity of the ring is restored by the elimination of the leaving group. uomustansiriyah.edu.iq
While specific studies on SNAr reactions of a halo-substituted this compound are not extensively detailed, the principles can be inferred from related systems. For example, 2-chloroquinoline-3-carbaldehyde derivatives readily undergo nucleophilic substitution where the chloro group is displaced by various nucleophiles. chemijournal.com Similarly, a hypothetical 1-chloro-3-methylisoquinoline-4-carbaldehyde would be expected to react efficiently with nucleophiles such as amines, alkoxides, and thiolates to yield the corresponding substituted products.
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions
| Reactant (with Leaving Group) | Nucleophile | Product |
|---|---|---|
| 1-Chloro-3-methylisoquinoline-4-carbaldehyde | Ammonia (NH₃) | 1-Amino-3-methylisoquinoline-4-carbaldehyde |
| 1-Chloro-3-methylisoquinoline-4-carbaldehyde | Sodium Methoxide (NaOCH₃) | 1-Methoxy-3-methylisoquinoline-4-carbaldehyde |
Ring-Opening and Ring-Closing Reactions Involving the Nitrogen Heterocycle
The isoquinoline core is generally stable due to its aromaticity. However, under specific conditions, reactions that involve the opening or closing of the heterocyclic ring can be achieved, leading to significant molecular transformations.
Ring-Closing Metathesis (RCM): Ring-closing metathesis is a powerful reaction that forms cyclic alkenes from a molecule containing two terminal alkenes. wikipedia.org This strategy can be applied to isoquinoline derivatives to construct new fused or bridged ring systems. For example, by introducing two alkenyl side chains onto the isoquinoline nitrogen and a suitable carbon position, a ring-closing metathesis reaction can be initiated. Studies on enamines derived from isoquinolines have shown that they can undergo RCM to produce novel polycyclic structures. researchgate.net In the case of this compound, the aldehyde group can be used as a handle to introduce one of the necessary alkene chains, which could then participate in an RCM reaction with another alkene chain attached elsewhere on the molecule, typically at the nitrogen atom after reduction and N-alkenylation.
Ring-Opening Reactions: Aromatic ring-opening reactions are thermodynamically challenging but can provide access to unique linear synthons. chemrxiv.org For the isoquinoline system, this typically requires initial disruption of the aromaticity. This can be achieved through reduction of the heterocycle or through cycloaddition reactions. While specific examples involving this compound are scarce, conceptual approaches could involve dearomatization followed by oxidative or reductive cleavage. Such transformations remain a specialized area of research.
Table 2: Ring-Closing Metathesis Approach
| Precursor Type | Reaction | Product Type |
|---|
Formation of Complex Molecular Architectures through Derivatization
The aldehyde and methyl functionalities of this compound serve as versatile handles for derivatization, enabling the construction of complex molecular frameworks, including novel heterocyclic and polycyclic systems.
Construction of Novel Heterocyclic Rings
The carbaldehyde group is a key functional group for building new heterocyclic rings through condensation reactions with binucleophilic reagents. These reactions typically involve the initial formation of an imine or a related intermediate, followed by an intramolecular cyclization.
A common strategy involves reacting the aldehyde with hydrazine or its derivatives to form pyridazine or pyrazole rings. For instance, reaction with hydrazine hydrate can lead to the formation of a fused pyridazino[4,5-c]isoquinoline system. Similarly, reaction with hydroxylamine hydrochloride can yield an isoxazole ring fused to the isoquinoline core. researchgate.netmdpi.com These reactions provide a straightforward entry into diverse heterocyclic systems with potential applications in medicinal chemistry.
Table 3: Synthesis of Novel Heterocycles from this compound
| Reagent | Resulting Heterocyclic Ring | Product Name |
|---|---|---|
| Hydrazine Hydrate | Pyridazine | 4-Methylpyridazino[4,5-c]isoquinoline |
| Phenylhydrazine | N-Phenylpyridazine | 2-Phenyl-4-methylpyridazino[4,5-c]isoquinoline |
| Hydroxylamine | Isoxazole | 4-Methylisoxazolo[5,4-c]isoquinoline |
| Guanidine | Pyrimidine | 4-Methylpyrimido[5,4-c]isoquinoline-2-amine |
Generation of Polycyclic and Fused Ring Systems
Beyond the construction of appended heterocyclic rings, this compound is a valuable precursor for synthesizing fused polycyclic systems. These reactions often utilize both the aldehyde and the adjacent methyl group in a concerted fashion.
One powerful method is the Friedländer annulation, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group adjacent to a carbonyl. A variation of this reaction can be envisioned where the 3-methyl and 4-carbaldehyde groups of the isoquinoline act as the reactive components. For example, condensation with a ketone containing an α-methylene group under basic or acidic conditions can lead to the formation of a new fused pyridine (B92270) ring, resulting in a pyrido[3,4-g]isoquinoline scaffold.
Furthermore, multi-step sequences can be employed. The aldehyde can be converted into a more complex side chain, which then undergoes an intramolecular cyclization. For instance, a Knoevenagel condensation followed by reduction and intramolecular cyclization can lead to the formation of fused systems like benzo[g]isoquinolines. Such strategies are central to the synthesis of complex alkaloids and functional materials. beilstein-journals.org
Table 4: Strategies for Fused Ring System Generation
| Reaction Type | Reagents/Conditions | Fused System |
|---|---|---|
| Friedländer-type Annulation | α-Methylene ketone, Base/Acid | Pyrido[3,4-g]isoquinoline |
| Knoevenagel Condensation / Cyclization | Malononitrile, then reduction and cyclization | Benzo[g]isoquinoline derivative |
| Pictet-Spengler-type Reaction | Tryptamine (after side chain modification) | Complex Indole-fused Isoquinoline |
Applications in Advanced Organic Synthesis and Material Sciences
Role as a Versatile Synthetic Building Block
The strategic placement of a methyl group and a formyl group on the isoquinoline (B145761) nucleus endows 3-methylisoquinoline-4-carbaldehyde with a distinct reactivity profile, making it a theoretically attractive precursor for a variety of complex chemical architectures.
The isoquinoline motif is a cornerstone of a vast and diverse family of alkaloids, many of which exhibit significant physiological activity. While direct and extensive reports detailing the use of this compound in the total synthesis of specific alkaloids are not prevalent in the reviewed literature, the structural features of this compound suggest its potential as a precursor. The aldehyde functionality serves as a key handle for carbon-carbon bond formation, a critical step in the elaboration of the intricate skeletons of many isoquinoline alkaloids. For instance, the aldehyde can readily participate in reactions such as the Pictet-Spengler, Bischler-Napieralski, or related cyclization reactions, which are fundamental to the assembly of tetrahydroisoquinoline and related alkaloid core structures. The presence of the methyl group at the 3-position can also influence the reactivity and conformational preferences of synthetic intermediates, potentially offering a degree of stereocontrol in asymmetric syntheses. Kaufman's group has utilized a 6π-azaelectrocyclization strategy to synthesize natural products containing a 3-methylisoquinoline (B74773) structure, such as in the first total synthesis of ampullosine. researchgate.net This highlights the utility of the 3-methylisoquinoline scaffold in the synthesis of complex alkaloids.
Beyond the realm of alkaloids, the isoquinoline scaffold is found in a variety of other complex natural products. The aldehyde group of this compound is a versatile functional group that can be transformed into a wide array of other functionalities, making it a valuable intermediate in multi-step synthetic sequences. For example, it can undergo oxidation to a carboxylic acid, reduction to an alcohol, or participate in various olefination and condensation reactions to build more complex carbon skeletons. Although specific examples of the application of this compound as an intermediate in the synthesis of non-alkaloidal natural products are not widely reported, the general synthetic utility of formyl-substituted heterocycles is well-established. For instance, the synthesis of phthalideisoquinoline alkaloids like (-)-egenine and (-)-corytensine has been achieved through the asymmetric carbonyl addition of chiral dipole-stabilized organometallics, demonstrating the importance of carbonyl functionalities on the isoquinoline ring system in the synthesis of complex natural products. fgcu.edu
The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property, combined with the ability to introduce and modify substituents on the carbon framework, has led to the exploration of isoquinoline derivatives as scaffolds for the development of novel catalysts and ligands in coordination chemistry and asymmetric catalysis. The aldehyde group of this compound can be readily converted into various chelating moieties, such as imines, amines, or phosphines, through condensation and subsequent reactions. These modifications would allow for the creation of bidentate or even tridentate ligands capable of coordinating to a variety of transition metals. The chirality of the resulting metal complexes could be influenced by the steric bulk of the methyl group and any chiral auxiliaries introduced during the ligand synthesis. While specific research on this compound in this context is limited, the broader class of quinoline (B57606) and isoquinoline derivatives has been investigated as ligands for transition metal complexes in the development of organic electroluminescent diodes (OLEDs). nih.gov
Contributions to Materials Science Research
The photophysical and electronic properties of conjugated heterocyclic systems have made them attractive targets for research in materials science. The isoquinoline nucleus, with its extended π-system, offers a platform for the design of novel organic materials with tailored optical and electronic characteristics.
Compounds featuring a donor-π-acceptor architecture often exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which can lead to fluorescence and other desirable optical phenomena. The this compound molecule contains an electron-deficient isoquinoline ring system (the acceptor) and a potentially electron-donating methyl group, with the aldehyde group acting as a further electron-withdrawing substituent. This inherent electronic asymmetry suggests that it could serve as a building block for larger conjugated systems with applications in organic electronics and photonics. For example, it could be incorporated into polymers or larger molecules designed as emitting chromophores in organic light-emitting diodes (OLEDs) or as components of nonlinear optical materials. Research on related 4,6,8-triarylquinoline-3-carbaldehyde derivatives has shown that these compounds can serve as electron-acceptor units in systems exhibiting intramolecular charge transfer and are considered important components in optoelectronic materials. nih.govnih.gov The photophysical properties of these materials are often tuned by modifying the aryl substituents, and similar strategies could be envisioned for derivatives of this compound.
The aldehyde functionality of this compound provides a reactive site for its incorporation into larger macromolecular structures. Through polymerization reactions, such as condensation polymerization with suitable co-monomers, it could be integrated into the backbone or as a pendant group of a polymer chain. The resulting polymers could possess unique optical, electronic, or thermal properties derived from the isoquinoline moiety. Furthermore, the isoquinoline nitrogen atom can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are the driving forces in supramolecular chemistry, where molecules self-assemble into well-defined, higher-order structures. The specific geometry and electronic nature of this compound could be exploited to design and construct novel supramolecular architectures, such as liquid crystals, gels, or molecular containers, with potential applications in sensing, catalysis, or drug delivery. While direct studies on the use of this compound in polymer and supramolecular chemistry are not extensively documented, the principles of molecular design in these fields suggest its potential as a valuable and versatile component.
Exploration of Corrosion Inhibition by related Isoquinoline Compounds
While there is no direct data on the corrosion inhibition properties of this compound, the broader class of isoquinoline and quinoline derivatives has been extensively studied for their ability to protect metals from corrosion, particularly in acidic environments. researchgate.netbiointerfaceresearch.comnajah.eduresearchgate.netelectrochemsci.org These compounds typically function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosive process. najah.eduelectrochemsci.org
The effectiveness of these molecules as corrosion inhibitors is attributed to the presence of heteroatoms (like nitrogen in the isoquinoline ring), aromatic rings, and functional groups containing π-electrons. najah.edu These features facilitate the sharing of electrons with the vacant d-orbitals of the metal, leading to the formation of a stable, protective film. The mechanism of inhibition often involves both physical and chemical adsorption.
Research on related compounds, such as various quinoline derivatives, has demonstrated high inhibition efficiencies. For instance, certain quinoline derivatives have shown efficiencies exceeding 90% in protecting mild steel in hydrochloric acid solutions. najah.eduresearchgate.net The inhibition efficiency is often dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.
Table 1: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives on Mild Steel in 1 M HCl
| Compound | Concentration (M) | Inhibition Efficiency (%) | Reference |
| 8QN3 | 5x10⁻³ | 90 | najah.edu |
| NHQA | 500 ppm | 93.4 | biointerfaceresearch.com |
| 5BPQ | 2 mM | >90 | electrochemsci.org |
This table presents data for related quinoline compounds to illustrate the potential efficacy of isoquinoline derivatives as corrosion inhibitors. 8QN3 is 5-(azidomethyl)quinolin-8-ol, NHQA is N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide, and 5BPQ is 5-benzyl-8-propoxyquinoline.
The structural characteristics of this compound, with its nitrogen heteroatom, aromatic system, and the electron-withdrawing carbaldehyde group, suggest that it could also exhibit significant corrosion inhibition properties. The aldehyde group might further enhance its adsorption on metal surfaces through additional interaction sites. Further experimental studies would be necessary to confirm and quantify this potential application.
Explorations in Medicinal Chemistry and Biological Activity of 3 Methylisoquinoline 4 Carbaldehyde Derivatives
Anti-proliferative and Cytotoxic Activities of Derivatives
The search for novel anticancer agents has led researchers to explore various heterocyclic compounds, including derivatives of isoquinoline (B145761). The modification of the 3-methylisoquinoline-4-carbaldehyde structure is a key strategy in developing compounds with enhanced cytotoxic effects against tumor cells.
Research into the anticancer potential of isoquinoline derivatives has often focused on thiosemicarbazones. While specific data on this compound derivatives is limited in the provided search results, extensive studies on the closely related isoquinoline-1-carboxaldehyde thiosemicarbazones offer significant insights. For instance, a series of substituted isoquinoline-1-carboxaldehyde thiosemicarbazones were synthesized and evaluated for their antineoplastic activity against L1210 leukemia in mice. nih.gov Among the most active compounds were 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone. nih.gov These compounds demonstrated significant antitumor activity, highlighting the potential of this class of molecules as anticancer agents. nih.gov The cytotoxic properties of such derivatives are often evaluated against various human cancer cell lines to determine their potency and selectivity.
A primary mechanism by which thiosemicarbazone derivatives of isoquinoline and related heterocycles exert their anticancer effects is through the inhibition of ribonucleoside diphosphate (B83284) reductase (RNR). This enzyme is crucial for DNA synthesis and repair, as it catalyzes the conversion of ribonucleosides to deoxyribonucleosides, the essential building blocks for DNA. The inhibition of RNR effectively halts cell proliferation, making it a key target for cancer chemotherapy.
Studies have shown that 1-formylisoquinoline thiosemicarbazone and its analogs are potent inhibitors of RNR. The mechanism involves the formation of a chelate complex with a metal ion, typically iron, which is essential for the enzyme's catalytic activity. This complex then binds to the enzyme, inactivating it and thereby preventing the production of deoxyribonucleotides. While direct mechanistic studies on derivatives of this compound are not detailed in the available literature, the established activity of analogous isoquinoline thiosemicarbazones strongly suggests a similar mode of action.
Beyond direct enzyme inhibition, isoquinoline derivatives can influence various cellular pathways to induce cancer cell death. Research on analogous compounds, such as isoquinolinequinones, has revealed that they can induce apoptosis (programmed cell death) and cause cell cycle arrest. Mechanistic studies showed that these effects can be mediated by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like Bax. Furthermore, the activation of caspases, which are key executioners of apoptosis, is a common outcome. These derivatives can also arrest the cell cycle at specific phases, such as the S phase, by modulating the levels of proteins like cyclins and cyclin-dependent kinases (CDKs). This prevents cancer cells from progressing through the division cycle, ultimately leading to a halt in proliferation.
Antimicrobial Properties of Derivatives
The rise of antibiotic-resistant pathogens has spurred the search for new antimicrobial agents. Heterocyclic compounds, including derivatives of isoquinolines and quinolines, have shown promise in this area.
Derivatives synthesized from heterocyclic carbaldehydes, such as thiosemicarbazones, are known to possess antimicrobial properties. ontosight.aineliti.comnih.govmdpi.com Research on various quinoline-3-carbaldehyde thiosemicarbazones has demonstrated activity against both Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and Escherichia coli. neliti.com The mode of action is often linked to the chelation of metal ions essential for bacterial survival or the inhibition of crucial enzymes. While specific studies on the antibacterial activity of this compound derivatives are not prominently available, the general activity of the broader class of quinoline (B57606) and isoquinoline thiosemicarbazones suggests potential in this area. neliti.comresearchgate.netnih.gov
Similar to their antibacterial action, certain heterocyclic derivatives have been evaluated for their effectiveness against fungal pathogens. nih.govnih.gov Thiosemicarbazones, in particular, have been shown to exhibit inhibitory effects against various fungi. ontosight.ai The structural features of the isoquinoline ring combined with the thiosemicarbazone side chain could potentially interact with fungal-specific targets, such as enzymes involved in cell wall synthesis or ergosterol (B1671047) biosynthesis. However, dedicated studies focusing on the antifungal efficacy of derivatives specifically from this compound are not extensively documented in the provided search results.
Exploration of Antimalarial Activity
The quinoline core is historically significant in the development of antimalarial drugs. Consequently, derivatives of isoquinoline, a structural isomer of quinoline, are a logical focus for discovering new antimalarial agents. Research into related quinoline structures has shown promising results, suggesting a potential avenue for this compound derivatives.
Studies on quinoline-4-carboxamides, identified from phenotypic screening against Plasmodium falciparum, have led to the development of lead molecules with potent, low nanomolar in vitro activity. nih.gov Optimization of these compounds resulted in excellent oral efficacy in a P. berghei malaria mouse model, with some derivatives showing an ED90 value below 1 mg/kg. nih.gov The mechanism of action for one lead compound was identified as the inhibition of translation elongation factor 2 (PfEF2). nih.gov
Furthermore, series of 4-amidinoquinoline (4-AMQ) derivatives have been designed and assessed to find replacements for drugs like chloroquine (B1663885) and mefloquine, which face issues of resistance and toxicity. nih.gov These new derivatives displayed high activity both in vitro and in vivo, with no cross-resistance to chloroquine. nih.gov The most effective compounds exhibited an IC50 of less than 1 ng/mL against various P. falciparum clones and were curative in mice infected with Plasmodium berghei. nih.gov These findings underscore the potential of the broader quinoline and isoquinoline chemical space for antimalarial drug discovery.
Other Pharmacological Research Avenues for Derivatives
Beyond their anticancer and antimalarial potential, derivatives based on the isoquinoline framework have been investigated for a range of other pharmacological effects.
The search for new analgesic and anti-inflammatory agents has led researchers to explore isoquinoline derivatives. A series of (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated for their in vivo anti-inflammatory and analgesic effects. nih.gov Among the synthesized compounds, two derivatives, 2a and 2n , demonstrated the highest anti-inflammatory activity with inhibition rates of 95% and 92.7%, respectively. nih.gov These same two compounds also showed a 100% inhibition rate in an analgesic effect test, a result comparable or superior to the standard drug indomethacin. nih.gov
Similarly, new 4(3H)-quinazolinone derivatives, which share heterocyclic features with isoquinolines, have been synthesized and tested for the same properties. nih.gov These compounds showed statistically significant anti-inflammatory effects in carrageenan-induced paw edema tests and corresponding analgesic activity in p-benzoquinone-induced writhing tests in mice. nih.gov
Table 1: Analgesic and Anti-inflammatory Activity of Selected Isoquinoline Derivatives
| Compound | Derivative Class | Anti-inflammatory Activity (Inhibition Rate) | Analgesic Effect (Inhibition Rate) | Reference |
|---|---|---|---|---|
| 2a | (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 95% | 100% | nih.gov |
| 2n | (S)-N-substitued-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | 92.7% | 100% | nih.gov |
Research into related heterocyclic structures indicates that isoquinoline derivatives could be promising candidates for antihypoxic and antioxidant agents. For instance, the compound YC-1, a 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, is known to be a hypoxia-inducible factor-1 (HIF-1) inhibitor, demonstrating the potential of such scaffolds in targeting pathways related to hypoxia. nih.gov
In the realm of antioxidant activity, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and screened. nih.govnih.gov The antioxidant potential was evaluated using the DPPH radical scavenging method. Several compounds showed activity comparable to or greater than the well-known antioxidant, ascorbic acid. nih.govnih.gov Notably, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide was found to be approximately 1.4 times higher than that of ascorbic acid. nih.govnih.gov
Table 2: Antioxidant Activity of Selected Hydrazide Derivatives
| Compound | Derivative Class | Relative Antioxidant Activity (vs. Ascorbic Acid) | Reference |
|---|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | Propanehydrazide | ~1.4x higher | nih.govnih.gov |
| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | Propanehydrazide | ~1.4x higher | nih.govnih.gov |
| Hydrazone bearing thiophene (B33073) moiety (29) | Propanehydrazide | 1.26x higher | nih.gov |
The versatility of the isoquinoline and quinoline scaffold extends to the inhibition of various enzymes implicated in a range of diseases.
Methionine Aminopeptidase (B13392206) 1 (MetAP1): Newly synthesized quinoline-carbaldehyde derivatives were identified as novel and specific inhibitors of Leishmania donovani MetAP1 (LdMetAP1), an enzyme crucial for the parasite's survival. nih.gov The compounds HQ14 and HQ15 were found to be effective and selective inhibitors, competing with the substrate for the enzyme's active site. nih.gov
Dipeptidyl Peptidase IV (DPP-IV): Substituted nih.govnih.govthiazino[3,4-a]isoquinoline derivatives, which are bioisosteres of known DPP-IV inhibitors, were investigated for their activity against this enzyme, a target for type 2 diabetes treatment. mdpi.com Several compounds showed inhibitory activity in the mid-micromolar range, with compound 4g emerging as the lead with an IC50 value of 0.35 µM. mdpi.com
Phosphodiesterase 4 (PDE4): A series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were designed as potential PDE4 inhibitors for treating inflammatory diseases. nih.gov Many of the synthesized compounds showed moderate to potent inhibitory activity against the PDE4B subtype. nih.gov Compound 19 was particularly noteworthy, with an IC50 of 0.88 µM against PDE4B and 21-fold greater selectivity for PDE4B over PDE4D compared to the standard inhibitor, rolipram. nih.gov
Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCAs): While not isoquinoline derivatives, studies on thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde (B42025) have shown highly potent inhibition of AChE and hCAs, with KI values in the nanomolar range, indicating the broad potential of aldehyde derivatives in enzyme inhibition. nih.gov
Table 3: Enzyme Inhibition by Various Isoquinoline/Quinoline Derivatives
| Derivative Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Quinoline-carbaldehyde | Leishmania donovani MetAP1 | Compounds HQ14 and HQ15 identified as novel, specific inhibitors. | nih.gov |
| nih.govnih.govthiazino[3,4-a]isoquinoline | Dipeptidyl Peptidase IV (DPP-IV) | Compound 4g is the most active with IC50 = 0.35 µM. | mdpi.com |
| 1,2,3,4-tetrahydroisoquinoline | Phosphodiesterase 4B (PDE4B) | Compound 19 shows potent inhibition (IC50 = 0.88 µM) and high selectivity. | nih.gov |
Structure-Activity Relationship (SAR) Studies for Biological Efficacy
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. drugdesign.org By making systematic modifications to a lead compound, researchers can identify key structural features responsible for its efficacy and guide the design of more potent and selective molecules. drugdesign.org
SAR studies on 1,2,3,4-tetrahydroisoquinoline derivatives designed as PDE4B inhibitors have yielded specific insights. nih.gov The research demonstrated that attaching a methoxy (B1213986) (CH3O) group or a trifluoromethoxy (CF3O) group to the para-position of a phenyl ring on the scaffold was beneficial for enhancing inhibitory activity against PDE4B. nih.gov Furthermore, the incorporation of a sulfonamide group was found to play a crucial role in improving both the inhibitory potency and the subtype selectivity of the compounds. nih.gov
In a broader context of related heterocyclic compounds, SAR studies have shown that the position of nitrogen atoms within the core structure is closely linked to inhibitory activity. nih.gov For instance, in a series of pyrazolopyridine derivatives, a compound with a 1H-pyrazolo[4,3-c]pyridine core was more potent than one with an indazole core. nih.gov Similarly, substitutions on attached phenyl rings can have a significant impact; for example, fluoro or cyano substitutions at the ortho position of a benzene (B151609) ring led to better inhibitory activity in one series, while substitutions at the meta or para positions reduced activity. nih.gov These examples highlight the critical role of substituent choice and placement in modulating the biological effects of isoquinoline-based compounds.
Stereochemical Considerations in Biological Activity
The three-dimensional arrangement of atoms within a molecule, known as stereochemistry, is a critical factor in determining its biological activity. For derivatives of this compound, the introduction of chiral centers can lead to the existence of stereoisomers—enantiomers and diastereomers—which may exhibit significantly different pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
The differential effects of stereoisomers are often quantified by comparing their biological activities, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ). A significant difference in these values between enantiomers indicates a high degree of stereoselectivity in the drug-target interaction. The synthesis of enantiomerically pure compounds is, therefore, a key strategy in medicinal chemistry to develop more potent and selective therapeutic agents.
While specific data on the stereoisomers of this compound derivatives is not extensively available in publicly accessible research, the general principles of stereochemistry in medicinal chemistry suggest that future studies in this area will be crucial for unlocking the full therapeutic potential of this class of compounds. The development of stereoselective synthetic methods and the detailed biological evaluation of individual stereoisomers will be instrumental in identifying candidates with optimized activity and reduced potential for off-target effects.
Advanced Spectroscopic and Analytical Characterization of 3 Methylisoquinoline 4 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 3-methylisoquinoline-4-carbaldehyde, offering precise information about the chemical environment of individual protons and carbon atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy of this compound and its derivatives reveals characteristic signals that are indicative of its unique structural features. The chemical shifts (δ) of the protons are influenced by their electronic environment, providing valuable clues for their assignment.
For the parent compound, this compound, the aldehydic proton typically appears as a singlet in the downfield region of the spectrum, usually between δ 9.5 and 10.5 ppm. The methyl group protons at the C3 position also give rise to a singlet, but in the upfield region, generally around δ 2.5-3.0 ppm. The aromatic protons on the isoquinoline (B145761) ring system exhibit complex splitting patterns in the range of δ 7.0-9.0 ppm, with their exact chemical shifts and coupling constants being dependent on the substitution pattern of the benzene (B151609) ring.
In derivatives, the introduction of various substituents can lead to predictable shifts in the proton signals. For instance, electron-donating groups may cause an upfield shift (to lower ppm values) of nearby protons, while electron-withdrawing groups will induce a downfield shift.
Table 1: Representative ¹H NMR Spectral Data for this compound and Related Structures
| Compound | Solvent | Proton | Chemical Shift (δ, ppm) |
| 3-Methylbenzaldehyde | DMSO-d6 | -CHO | 9.98 (s, 1H) |
| Aromatic-H | 7.51-7.25 (m, 4H) | ||
| -CH₃ | 2.01 (s, 3H) | ||
| 3-Methoxybenzaldehyde rsc.org | DMSO-d6 | -CHO | 9.98 (s, 1H) rsc.org |
| Aromatic-H | 7.51-7.25 (m, 4H) rsc.org | ||
| -OCH₃ | 3.82 (s, 3H) rsc.org | ||
| Pyridine-3-carbaldehyde rsc.org | CDCl₃ | -CHO | 10.14 (s, 1H) rsc.org |
| Aromatic-H | 9.11 (s, 1H), 8.87 (d, 1H), 8.20 (dt, 1H), 7.52 (dd, 1H) rsc.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are also highly dependent on their local electronic environment.
The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically appearing significantly downfield in the spectrum, often in the range of δ 190-200 ppm. The quaternary carbons of the isoquinoline ring system, as well as the carbon bearing the methyl group, also have characteristic chemical shifts. Aromatic carbons generally resonate in the δ 120-160 ppm region.
Table 2: Representative ¹³C NMR Spectral Data for this compound and Related Structures
| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |
| 3-Methylbenzaldehyde rsc.org | DMSO-d6 | -CHO | 193.3 rsc.org |
| Aromatic-C | 138.7, 136.3, 135.2, 129.7, 129.1, 126.9 rsc.org | ||
| -CH₃ | 20.7 rsc.org | ||
| 3-Methoxybenzaldehyde rsc.org | DMSO-d6 | -CHO | 193.0 rsc.org |
| Aromatic-C | 159.8, 137.6, 130.3, 122.5, 121.0, 112.9 rsc.org | ||
| -OCH₃ | 55.4 rsc.org | ||
| Pyridine-3-carbaldehyde rsc.org | DMSO-d6 | -CHO | 192.5 rsc.org |
| Aromatic-C | 154.6, 151.4, 136.0, 131.3, 124.4 rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, NOESY, NOEDIFF)
To unambiguously assign all proton and carbon signals, especially in complex derivatives, two-dimensional (2D) NMR techniques are employed. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. It is invaluable for tracing the connectivity of the proton spin systems within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) and NOEDIFF (Nuclear Overhauser Effect Difference Spectroscopy): These techniques are used to identify protons that are close to each other in space, regardless of whether they are directly bonded. This information is crucial for determining the stereochemistry and conformation of the molecule.
While specific 2D NMR data for this compound is not detailed in the provided search results, the application of these techniques is a standard practice in the structural elucidation of such heterocyclic compounds. researchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Elucidation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This high accuracy allows for the determination of the elemental formula of the compound, as it can distinguish between ions with the same nominal mass but different elemental compositions. For this compound (C₁₁H₉NO), the exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the experimentally determined value to confirm its elemental composition.
Fragmentation Pattern Analysis
In the mass spectrometer, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure. The fragmentation of this compound would likely involve initial cleavages adjacent to the carbonyl group and the isoquinoline ring system. libretexts.org
Common fragmentation pathways for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org The stable isoquinoline ring system would likely remain intact as a major fragment. Analysis of the fragmentation patterns of derivatives can help to identify the nature and position of substituents on the isoquinoline core.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the aldehyde group, the aromatic isoquinoline ring system, and the methyl group.
The key vibrational modes anticipated for this compound are:
Aldehyde C-H Stretch: A distinctive feature of aldehydes is the C-H stretching vibration of the aldehyde group, which typically appears as one or two bands of moderate intensity in the region of 2830–2695 cm⁻¹. One of these bands is often observed around 2720 cm⁻¹. vscht.cz
Carbonyl (C=O) Stretch: The strong absorption due to the stretching of the carbonyl double bond in an aldehyde is a prominent feature in the IR spectrum. For an aromatic aldehyde like this compound, where the carbonyl group is conjugated with the aromatic ring, this band is expected to appear at a lower wavenumber, typically in the range of 1710–1685 cm⁻¹. vscht.cz This is a sharp and strong peak, often the most intense in the spectrum. masterorganicchemistry.com
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the isoquinoline ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, generally in the 3100–3000 cm⁻¹ range. vscht.cz
Aromatic C=C Stretch: The carbon-carbon stretching vibrations within the aromatic isoquinoline ring typically give rise to several bands in the region of 1600–1400 cm⁻¹. Common absorptions are found around 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹. vscht.cz
Methyl C-H Bending: The methyl group attached to the isoquinoline ring will exhibit characteristic bending vibrations. The asymmetrical and symmetrical bending modes are expected in the 1470–1430 cm⁻¹ and 1380–1370 cm⁻¹ regions, respectively.
The following interactive data table summarizes the expected characteristic IR absorption bands for this compound based on established principles of infrared spectroscopy.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde | C-H Stretch | 2830–2695 | Moderate |
| Carbonyl | C=O Stretch | 1710–1685 | Strong, Sharp |
| Aromatic Ring | =C-H Stretch | 3100–3000 | Variable |
| Aromatic Ring | C=C Stretch | 1600–1400 | Moderate to Weak |
| Methyl Group | C-H Bend | 1470–1430, 1380–1370 | Moderate |
Other Advanced Analytical Techniques (e.g., X-ray Crystallography)
For instance, studies on derivatives of similar heterocyclic aldehydes, such as (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime, reveal detailed structural information. mdpi.com This particular derivative crystallizes in the monoclinic space group P2₁/c. mdpi.com Another related structure, 3-methylpyridine-2-carbaldehyde (B1299792) 4-methylthiosemicarbazone monohydrate, also crystallizes in a monoclinic system. nih.gov
Based on the analysis of related quinoline (B57606) and isoquinoline derivatives, it is plausible that this compound and its derivatives would crystallize in common crystal systems such as monoclinic or triclinic. The crystal packing would likely be influenced by intermolecular interactions, such as hydrogen bonding (if suitable functional groups are present in a derivative) and π-π stacking of the aromatic isoquinoline rings.
The table below presents crystallographic data for some related heterocyclic compounds to illustrate the type of information obtained from X-ray diffraction analysis.
| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
| (E)-4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime | C₉H₇N₃O₂ | Monoclinic | P2₁/c | a = 10.0944(12) Å, b = 9.8586(8) Å, c = 9.2424(10) Å, β = 11.696(13)° | mdpi.com |
| 3-Methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate | C₉H₁₂N₄S·H₂O | Monoclinic | P2₁/c | a = 10.4493(3) Å, b = 13.6989(3) Å, c = 8.0235(3) Å, β = 102.816(3)° | nih.gov |
| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | C₁₂H₁₁NO₃S | Monoclinic | P2₁/c | a = 4.0161(9) Å, b = 17.850(4) Å, c = 15.891(6) Å, β = 96.13(3)° | mdpi.com |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃S | Triclinic | P-1 | a = 7.8907(9) Å, b = 8.2795(9) Å, c = 9.8449(12) Å, α = 96.170(9)°, β = 102.146(10)°, γ = 98.598(9)° | mdpi.com |
This comparative data underscores the utility of X-ray crystallography in elucidating the precise molecular geometry, intermolecular interactions, and packing motifs that govern the solid-state properties of this compound and its derivatives.
Computational and Theoretical Studies on 3 Methylisoquinoline 4 Carbaldehyde
Electronic Structure Calculations and Molecular Orbital Theory
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and spectroscopic characteristics. Density Functional Theory (DFT) is a principal method used for these investigations due to its balance of computational cost and accuracy. researchgate.netnih.gov
For a molecule like 3-Methylisoquinoline-4-carbaldehyde, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), would be employed to optimize the molecule's geometry to its lowest energy state. researchgate.netnih.gov From this optimized structure, a wealth of electronic data can be extracted.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net In a recent study on isoquinoline-functionalized chromophores, DFT calculations at the M06/6-311G(d,p) level were used to determine these values. For a reference methyl-substituted isoquinoline (B145761) derivative, the HOMO, LUMO, and energy gap were calculated to be -5.762 eV, -1.938 eV, and 3.824 eV, respectively. nih.gov The introduction of electron-withdrawing groups, such as a nitro group, was shown to significantly lower the energy gap, indicating increased reactivity. nih.gov For this compound, the electron-withdrawing nature of the carbaldehyde group would be expected to lower the LUMO energy and narrow the HOMO-LUMO gap compared to unsubstituted isoquinoline.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting regions prone to electrophilic and nucleophilic attack. Red, electron-rich areas indicate negative potential (nucleophilic sites), while blue, electron-poor areas signify positive potential (electrophilic sites). researchgate.netarabjchem.org For this compound, the MEP would likely show a significant negative potential around the nitrogen atom of the isoquinoline ring and the oxygen atom of the carbaldehyde group, making them sites for electrophilic attack. Conversely, the hydrogen of the aldehyde group would exhibit a positive potential, marking it as a site for nucleophilic attack.
Table 1: Representative Calculated Electronic Properties of Isoquinoline Derivatives Using DFT Methods
| Compound/Derivative | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| Isoquinoline | B3LYP/6-311++G(d,p) | -6.44 | -1.15 | 5.29 | researchgate.net |
| 8-Hydroxyquinoline (B1678124) | B3LYP/6-31G* | -5.55 | -1.02 | 4.53 | researchgate.net |
| Methyl-Substituted Isoquinoline Chromophore | M06/6-311G(d,p) | -5.762 | -1.938 | 3.824 | nih.gov |
| Nitro-Substituted Isoquinoline Chromophore | M06/6-311G(d,p) | -6.225 | -3.146 | 3.079 | nih.gov |
This table is illustrative and compiles data from different studies on related compounds to show typical values obtained through DFT calculations.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing researchers to map potential energy surfaces, identify intermediates, and calculate the activation energies associated with transition states. nih.gov This is particularly valuable for understanding the synthesis and reactivity of heterocyclic compounds.
For this compound, theoretical studies could predict the outcomes of various chemical transformations. For example, the mechanism of a Wittig reaction at the carbaldehyde group was analyzed for related 4-chloro-quinoline-3-carbaldehydes using DFT (B3LYP/STO-3G*). mdpi.com Such calculations can rationalize the stereoselectivity of the reaction by comparing the energies of the transition states leading to the (E) and (Z) isomers. The analysis involves locating the four-centre transition state that leads to the phosphoxetane intermediate, which is often the rate-determining step that locks in the stereochemistry. mdpi.com
Another area of investigation could be C-H functionalization reactions. A combined experimental and computational study on the C-H activation of a dihydroquinazoline (B8668462) by a Rhodium(I) catalyst provided a plausible mechanism. nih.gov The study showed that the reaction proceeds through the coordination of the heterocycle's nitrogen to the metal, followed by a rate-limiting intramolecular oxidative addition of the C-H bond to the rhodium center. nih.gov A similar approach could be applied to model the selective functionalization of the methyl group or other positions on the this compound ring.
The prediction of reaction pathways typically involves the following steps:
Geometry Optimization: The structures of reactants, products, and all potential intermediates and transition states are optimized.
Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products should have zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation maps the reaction pathway from the transition state down to the corresponding reactants and products, confirming that the identified transition state connects the correct points on the potential energy surface.
These computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes. nih.govmdpi.com
Spectroscopic Property Simulations and Validation
Computational methods are routinely used to predict spectroscopic properties, which serves as a crucial tool for structure verification and interpretation of experimental data.
NMR Spectroscopy: The calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for this purpose. nih.govyoutube.com In a study of amodiaquine, a quinoline (B57606) derivative, ¹H and ¹³C NMR chemical shifts were calculated using the B3LYP/6-311++G(2d,p) level of theory and showed a strong correlation with experimental values. nih.gov Similarly, DFT calculations have been used to analyze the NMR spectra of isoquinoline itself, aiding in the precise assignment of signals. researchgate.net For this compound, such calculations would predict the chemical shifts for all protons and carbons, helping to confirm assignments, especially for the closely spaced aromatic signals.
Vibrational Spectroscopy (FT-IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.netnih.gov These calculations often include a potential energy distribution (PED) analysis, which describes the contribution of individual bond stretches, bends, and torsions to each vibrational mode. nih.gov Studies on isoquinoline and 8-hydroxyquinoline have shown excellent agreement between vibrational spectra calculated with the B3LYP functional and experimental FT-IR and FT-Raman data. researchgate.netnih.gov A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Vis). researchgate.netnih.gov The calculations provide the excitation energies and oscillator strengths for electronic transitions, which correspond to the λ_max values and intensities of absorption bands. TD-DFT studies on isoquinoline have successfully predicted the π→π* and n→π* transitions observed experimentally. researchgate.net These calculations can also be performed in different solvents using models like the Polarizable Continuum Model (PCM) to account for solvent effects on the electronic transitions. researchgate.net
Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for Isoquinoline
| Carbon Atom | Calculated Shift (ppm) (B3LYP/6-311++G(d,p)) | Experimental Shift (ppm) (in CDCl₃) | Reference |
| C1 | 152.1 | 152.7 | researchgate.net |
| C3 | 142.8 | 143.2 | researchgate.net |
| C4 | 120.1 | 120.5 | researchgate.net |
| C4a | 128.3 | 128.8 | researchgate.net |
| C5 | 127.1 | 127.5 | researchgate.net |
| C6 | 130.2 | 130.3 | researchgate.net |
| C7 | 126.9 | 127.4 | researchgate.net |
| C8 | 126.2 | 126.6 | researchgate.net |
| C8a | 135.4 | 135.7 | researchgate.net |
This table demonstrates the high level of accuracy achievable when comparing calculated and experimental spectroscopic data for the core isoquinoline structure.
Molecular Docking and Dynamics Simulations for Biological Interactions
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are indispensable computational tools for predicting how molecules like this compound might interact with biological targets, such as enzymes or receptors. nih.govnih.gov
Molecular Docking: Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov The process involves sampling a large number of poses of the ligand in the protein's binding site and scoring them based on a function that estimates the binding affinity. Programs like AutoDock, Glide, and GOLD are commonly used. nih.gov Docking studies on isoquinoline derivatives have identified potential inhibitors for targets like leucine (B10760876) aminopeptidase (B13392206) nih.gov and various protein kinases. nih.govnih.gov A typical docking study would reveal:
Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the protein-ligand interaction.
Binding Mode: The specific orientation and conformation of the ligand within the active site.
Key Interactions: Identification of specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-stacking with the ligand. For example, a docking study of an isoquinoline derivative into the active site of leucine aminopeptidase revealed crucial hydrogen bonds with Gly362 and coordination with a zinc ion. nih.gov
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view. nih.govresearchgate.net Starting from the best-docked pose, an MD simulation models the movement of every atom in the protein-ligand complex over time (typically nanoseconds to microseconds) by solving Newton's equations of motion. nih.govyoutube.com This allows for the assessment of the stability of the complex and the persistence of key interactions. Common analyses of MD trajectories include:
Root Mean Square Fluctuation (RMSF): Shows the fluctuation of individual amino acid residues, highlighting flexible regions of the protein.
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, confirming the stability of these crucial interactions.
MD simulations on quinoline derivatives targeting HIV reverse transcriptase have been used to confirm that the docked compounds remain stably bound in the active site, supporting their potential as inhibitors. nih.gov For this compound, these methods could be used to screen for potential protein targets and to rationalize its biological activity by providing an atom-level understanding of its binding interactions.
Future Directions and Unexplored Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch syntheses. mdpi.comwikipedia.orgpharmaguideline.com However, these methods often require harsh conditions, stoichiometric toxic reagents, and can generate significant chemical waste. tandfonline.comniscpr.res.in The future of synthesizing 3-Methylisoquinoline-4-carbaldehyde and its derivatives lies in the adoption of green chemistry principles.
Future research should focus on adapting modern, sustainable methodologies to the specific synthesis of this scaffold. This includes:
Catalytic C-H Activation: Ruthenium(II)-catalyzed C-H functionalization/annulation reactions, which can proceed without external oxidants, offer a direct and atom-economical route. niscpr.res.inorganic-chemistry.org
Eco-Friendly Media: The use of biodegradable solvents like polyethylene (B3416737) glycol (PEG-400) or water can drastically reduce the environmental impact. niscpr.res.intandfonline.com
Microwave-Assisted Synthesis: Microwave-assisted protocols have been shown to significantly shorten reaction times and improve yields for isoquinoline library synthesis compared to conventional heating. organic-chemistry.orgacs.org
Multicomponent Reactions: Designing one-pot, three-component reactions under solvent-free conditions or in green solvents provides an efficient pathway to complex derivatives with high yields and easy product separation. tandfonline.com
| Green Synthesis Strategy | Key Features | Potential Advantage for this compound | Relevant Research |
|---|---|---|---|
| Ru(II)/PEG-400 Catalysis | Homogeneous, recyclable catalyst; biodegradable solvent; high atom economy. | Environmentally benign route reducing waste and catalyst cost. | niscpr.res.in |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields. | Enables high-throughput synthesis of derivatives for screening. | organic-chemistry.orgacs.org |
| Solvent-Free Multicomponent Reactions | Avoids toxic solvents, simplifies purification, high efficiency. | Cost-effective and green production of a diverse compound library. | tandfonline.com |
| Transition-Metal-Free Annulation | Avoids heavy metal catalysts, straightforward, operationally simple. | Reduces toxicity and cost associated with metal catalysts. | organic-chemistry.org |
By focusing on these advanced synthetic strategies, researchers can develop scalable, cost-effective, and environmentally responsible methods for producing this compound, making it more accessible for widespread investigation. researchgate.net
Discovery of Novel Biological Targets and Mechanistic Insights
Isoquinoline alkaloids are renowned for their broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnih.govrsc.orgnih.gov The specific structural features of this compound suggest it could serve as a privileged scaffold for discovering new therapeutic agents.
Future research should be directed towards:
Screening Against Known Targets: Derivatives could be tested against established targets for related heterocyclic compounds. For example, certain quinoline-based drugs are known to inhibit Aldehyde Dehydrogenase 1 (ALDH1) and Quinone Reductase 2 (QR2), enzymes implicated in cancer and cancer stem cells. nih.govacs.org
Exploring New Mechanisms: The unique electronic and steric properties conferred by the methyl and carbaldehyde groups may lead to interactions with novel biological targets not previously associated with isoquinolines. The aldehyde group, in particular, can form covalent bonds with nucleophilic residues in protein active sites, offering a pathway to potent and selective enzyme inhibitors. researchgate.net
Antimicrobial and Antiviral Applications: The isoquinoline core is present in numerous antibacterial and antiviral agents. mdpi.comresearchgate.net New derivatives of this compound should be screened against a panel of pathogenic bacteria and viruses to identify potential new leads for infectious diseases.
| Potential Biological Target Class | Rationale based on Related Compounds | Research Focus | Relevant Research |
|---|---|---|---|
| Aldehyde Dehydrogenase (ALDH) | Quinoline (B57606) analogs are known ALDH1A1 inhibitors. | Development of novel anticancer agents, particularly for cancer stem cells. | nih.govacs.org |
| Protein Kinases | Isoquinoline derivatives have shown enzyme inhibitory actions. | Identification of selective kinase inhibitors for oncology and inflammatory diseases. | nih.gov |
| DNA/RNA Polymerases | The planar aromatic system can intercalate with nucleic acids. | Discovery of new antiviral and antimicrobial agents. | ontosight.ai |
| G-protein Coupled Receptors (GPCRs) | Isoquinoline alkaloids exhibit neuroprotective and other CNS activities. | Development of therapeutics for neurological and psychiatric disorders. | rsc.orgnih.gov |
Integration into Advanced Functional Materials
The application of isoquinoline derivatives extends beyond medicine into materials science, where they are used to create organic electronics and sensors. numberanalytics.comamerigoscientific.com The this compound scaffold is a promising building block for novel functional materials due to its inherent photophysical properties and the reactive aldehyde handle.
Unexplored research avenues include:
Organic Light-Emitting Diodes (OLEDs): The isoquinoline core can be part of a larger π-conjugated system to create emissive materials for OLEDs. The aldehyde group allows for easy chemical modification to tune the emission color and improve quantum efficiency. numberanalytics.com
Fluorescent Sensors: The aldehyde can be used to link the isoquinoline fluorophore to a specific recognition moiety, creating a chemosensor that signals the presence of an analyte (e.g., metal ions, biomolecules) through a change in fluorescence. nih.gov
Conductive Polymers: The aldehyde functionality enables the incorporation of the isoquinoline unit into polymer backbones via condensation reactions, potentially leading to new conductive or semiconducting materials for use in organic electronics. amerigoscientific.com
Corrosion Inhibitors: Isoquinoline derivatives have been shown to be effective corrosion inhibitors for metals. acs.org New polymers or coatings derived from this compound could offer enhanced protection.
High-Throughput Screening and Combinatorial Chemistry for New Derivatives
To efficiently explore the vast chemical space accessible from this compound, modern drug discovery and materials science tools are essential. High-throughput screening (HTS) and combinatorial chemistry offer a rapid and systematic approach to identifying promising new derivatives.
Future strategies should involve:
Library Synthesis: Utilizing the aldehyde group as a versatile chemical handle, a large library of derivatives can be synthesized in parallel. Reactions such as reductive amination, Wittig reactions, and condensations with various nucleophiles can quickly generate a diverse set of molecules. organic-chemistry.orgnih.gov
Automated Screening: An HTS protocol can be developed to rapidly evaluate the synthesized library for desired properties. nih.gov This could involve automated assays for biological activity (e.g., enzyme inhibition, cell viability) or physical properties (e.g., fluorescence, conductivity). This approach accelerates the identification of lead compounds for further optimization. nih.gov
Applications in Diagnostic and Bioimaging Research
Fluorescent probes are indispensable tools in modern biology and medicine for visualizing cellular processes and diagnosing diseases. Quinoline- and isoquinoline-based fluorophores are attractive due to their favorable photophysical properties. nih.govnih.gov
The this compound scaffold could be a valuable starting point for developing:
Targeted Fluorescent Probes: The aldehyde group can be reacted with amine- or hydrazine-containing biomolecules or targeting ligands to create probes that accumulate in specific cells or organelles. This allows for the visualization of biological targets with high specificity.
Bioimaging Agents: A novel quinoline-based probe, KSNP117, was recently developed for sentinel lymph node mapping, demonstrating the potential of this class of compounds in in vivo imaging. nih.gov Derivatives of this compound could be engineered for similar applications, potentially offering improved brightness, photostability, or biocompatibility.
Probes for Biothiols: The aldehyde functionality can react with nucleophilic species like biothiols (e.g., glutathione, cysteine). This reactivity could be harnessed to design fluorescent probes that turn on in the presence of these important biological analytes, which are often markers for oxidative stress. nih.gov
By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable scaffold for next-generation medicines, materials, and diagnostic tools.
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Quinisocaine |
| Saquinavir |
| Quinapril |
| Debrisoquine |
| Papaverine |
| KSNP117 |
| Glutathione |
| Cysteine |
| Berberine |
| Emetine |
| Protopine |
| Allocryptopine |
| Stylopine |
| Sanguinarine |
| Chelidonine |
| Chelerythrine |
| Bicuculline |
| Hydrastine |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methylisoquinoline-4-carbaldehyde, and what analytical methods confirm its purity?
- Methodological Answer :
- Synthesis : Utilize palladium-catalyzed cross-coupling reactions (e.g., PdCl₂(PPh₃)₂ with aryl boronic acids in DMF/K₂CO₃) to introduce substituents onto the isoquinoline core . For aldehyde functionalization, consider condensation reactions with hydrazines or amines under reflux conditions in ethanol .
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate, monitoring UV absorption at 254 nm .
- Melting Point Analysis : Compare observed melting points (e.g., 223–225°C for analogous quinoline derivatives) with literature values to assess crystallinity .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Expect a singlet for the aldehyde proton (~9.8–10.2 ppm) and a triplet for the methyl group adjacent to the isoquinoline nitrogen (~2.5 ppm, J = 6.5 Hz) .
- ¹³C NMR : Confirm the aldehyde carbonyl signal at ~190–195 ppm and the isoquinoline ring carbons between 120–150 ppm .
- IR Spectroscopy : Identify the aldehyde C=O stretch at ~1680–1720 cm⁻¹ and aromatic C-H stretches at ~3050 cm⁻¹ .
Q. What critical parameters optimize the synthesis yield of this compound?
- Methodological Answer :
- Catalyst Selection : Pd-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in heterocyclic systems .
- Solvent and Temperature : Use polar aprotic solvents (e.g., DMF) at 80–100°C for optimal reactivity .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3) to isolate the aldehyde from byproducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR data and X-ray crystallography results for derivatives of this compound?
- Methodological Answer :
- Structural Refinement : Use SHELX software to refine X-ray data, focusing on resolving torsional angles and hydrogen bonding patterns .
- Dynamic Effects : Compare solution-state NMR (e.g., NOESY for conformational analysis) with solid-state X-ray structures to account for flexibility in the aldehyde moiety .
- Validation : Cross-check with DFT calculations (e.g., Gaussian 09) to model electronic environments and predict NMR chemical shifts .
Q. What experimental strategies enable regioselective functionalization of this compound?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 1-position to steer electrophilic substitution to the 5-position .
- Catalytic Conditions : Optimize Pd/ligand systems (e.g., PCy₃) to control coupling selectivity in cross-coupling reactions .
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) to favor different regioisomers .
Q. How to design a study assessing substituent effects on the electronic properties of this compound?
- Methodological Answer :
- Systematic Analog Synthesis : Prepare derivatives with substituents varying in electronic nature (e.g., -OCH₃, -Cl, -CF₃) at the 5- and 6-positions .
- Spectroscopic Analysis :
- UV-Vis : Measure λₐ₆ₛ in ethanol to correlate substituent electronic effects with absorption maxima shifts .
- Cyclic Voltammetry : Determine oxidation potentials to quantify electron-donating/withdrawing impacts .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and electrostatic potential surfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
